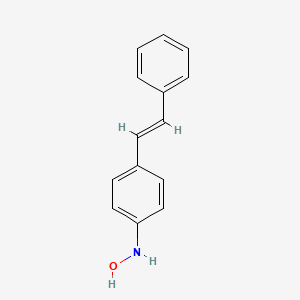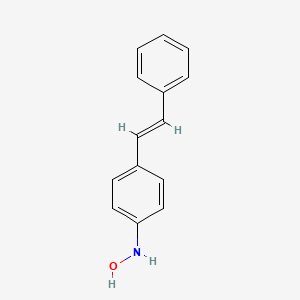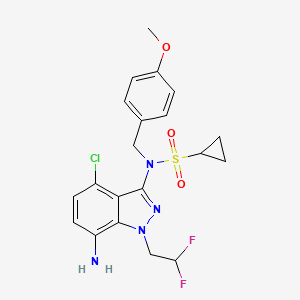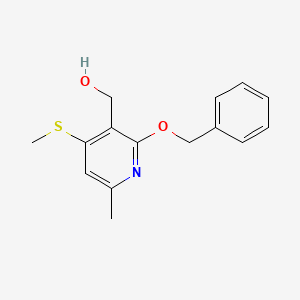
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a methylthio group, and a pyridinylmethanol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-bromopyridine. This is achieved by adding an aqueous solution of hydrobromic acid to 2-chloro-4-aminopyridine, followed by the addition of molecular bromine . The resulting compound undergoes further reactions to introduce the benzyloxy and methylthio groups, culminating in the formation of the desired pyridinylmethanol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine monochloride in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methylthio positions.
Common Reagents and Conditions
Oxidation: Iodine monochloride in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action for (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism and molecular targets.
類似化合物との比較
Similar Compounds
4-Amino-2-chloropyridine: Shares the pyridine core but lacks the benzyloxy and methylthio groups.
2-Chloro-4-bromopyridine: A precursor in the synthesis of the target compound.
Uniqueness
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
(6-methyl-4-methylsulfanyl-2-phenylmethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-14(19-2)13(9-17)15(16-11)18-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
InChIキー |
YDCDRNODPAWFQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


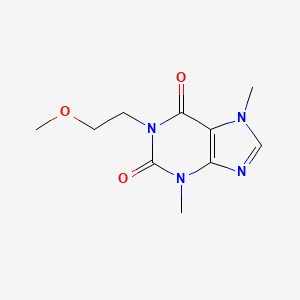
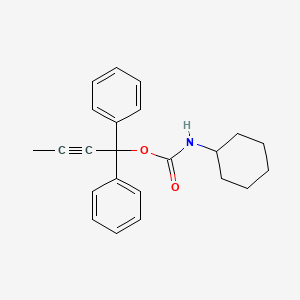
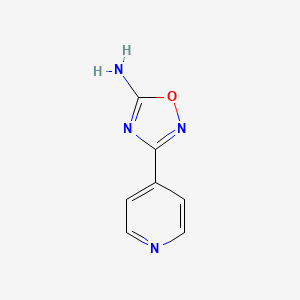
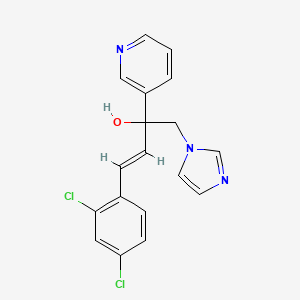
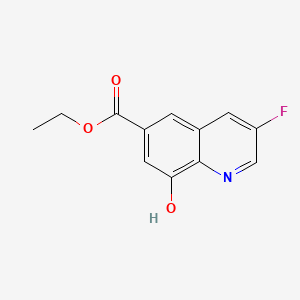
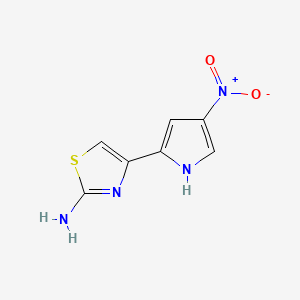

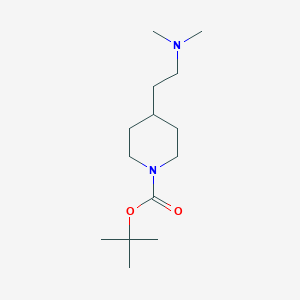
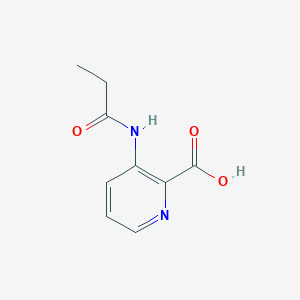
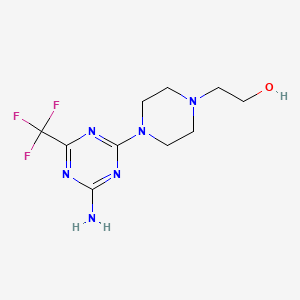
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
